1,4-Phenylenebismaleimide

Description

Significance and Role of Bismaleimides in Contemporary Chemistry

Bismaleimides (BMIs) are a class of thermosetting polymers known for their exceptional properties, making them valuable in a variety of industrial applications, particularly in the aerospace and electronics sectors. cnrs.fr These resins offer significant advantages over other thermosetting materials like epoxies, phenolics, and polyesters. caplinq.com Key characteristics of bismaleimides include high thermal stability, excellent mechanical strength, and good resistance to moisture and corrosion. rsc.org

The utility of bismaleimides stems from the reactive maleimide (B117702) end groups, which can undergo polymerization and cross-linking reactions. researchgate.net This allows for the creation of highly durable and heat-resistant materials. researchgate.net Bismaleimides can be used as base resins or as additives to enhance the properties of other polymers. caplinq.com For instance, blending bismaleimides with other resins can result in materials with unique properties, such as reduced cure shrinkage, low stress, and enhanced thermal stability. caplinq.com

Nomenclature and Structural Representation of N,N'-1,4-Phenylenedimaleimide

N,N'-1,4-Phenylenedimaleimide is systematically named 1-[4-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione according to IUPAC nomenclature. nih.gov It is also known by several synonyms, including N,N'-p-Phenylenedimaleimide and 1,4-Dimaleimidobenzene. fishersci.casigmaaldrich.com

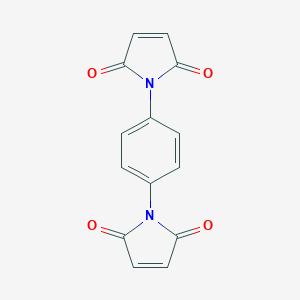

The chemical structure of N,N'-1,4-Phenylenedimaleimide consists of a central phenylene ring to which two maleimide groups are attached at the para positions (1 and 4). The maleimide group is a five-membered heterocyclic ring containing a nitrogen atom and two carbonyl groups.

Table 1: Chemical Identifiers for N,N'-1,4-Phenylenedimaleimide

| Identifier | Value |

| IUPAC Name | 1-[4-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione nih.gov |

| Molecular Formula | C14H8N2O4 nih.gov |

| Molecular Weight | 268.23 g/mol fishersci.ca |

| CAS Number | 3278-31-7 nih.gov |

| SMILES | C1=CC(=CC=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O nih.gov |

| InChI Key | AQGZJQNZNONGKY-UHFFFAOYSA-N nih.gov |

Historical Context of N,N'-1,4-Phenylenedimaleimide Research

The development of bismaleimide (B1667444) resins dates back to the late 1960s, introduced as a class of thermosetting polyimides. researchgate.net The initial synthesis of difunctional monomers like N,N'-1,4-Phenylenedimaleimide was reported in 1975. cnrs.fr Since then, research has focused on modifying their chemical composition to meet the stringent requirements of advanced composite materials. researchgate.net

Early applications of N,N'-1,4-Phenylenedimaleimide were as a cross-linking reagent. For example, it was used to study the structure and polymerization of proteins like actin. nih.govnih.gov Researchers utilized its ability to form bridges between sulfhydryl groups to investigate the spatial arrangement of amino acids in proteins. nih.govnih.gov It has also been employed in studying the structure of heterotrimeric G proteins in cell membranes. pnas.org

In the field of polymer chemistry, early work explored the use of N,N'-1,4-Phenylenedimaleimide in creating high-temperature polymers. For instance, it was investigated as a cross-linking agent for polyquinoxalines to improve their high-temperature properties. nasa.gov Various synthetic methods have been developed over the years to produce N,N'-m-phenylenedimaleimide, a related isomer, with a focus on improving yield and reducing costs. google.comgoogle.com

Research Gaps and Future Directions for N,N'-1,4-Phenylenedimaleimide Studies

Despite the extensive research on bismaleimides, several challenges and research gaps remain. A primary drawback of bismaleimide-based materials is their inherent brittleness, which arises from the high cross-link density and the rigid aromatic structure of the polymer network. rsc.org This brittleness can limit their application in fields that require high fracture toughness. researchgate.net

Future research is expected to focus on several key areas:

Toughening Mechanisms: Developing new methods to enhance the toughness of bismaleimide resins without compromising their thermal and mechanical properties is a major research thrust. rsc.org This includes the incorporation of nanomaterials like graphene oxide and the development of novel chain-extended bismaleimides. rsc.org

Sustainable and Recyclable Polymers: There is a growing need for sustainable and recyclable thermosetting polymers. researchgate.net Future research will likely explore the incorporation of dynamic reversible covalent bonds into the polymer network, which could enable self-healing and recyclability. acs.orgacs.org

Advanced Composites: Further development of bismaleimide-based composites for high-tech applications, such as in aerospace and electronics, remains a priority. researchgate.netnasa.gov This includes improving the processing techniques and understanding the resin-reinforcement interactions. nasa.gov

Smart Materials: The integration of bismaleimides into "smart" materials, such as shape-memory polymers, is an emerging area of research. umons.ac.be These materials have the potential for a wide range of applications in various fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-11-5-6-12(18)15(11)9-1-2-10(4-3-9)16-13(19)7-8-14(16)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGZJQNZNONGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186446 | |

| Record name | N,N'-4-Phenylenedimaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3278-31-7 | |

| Record name | 1,4-Phenylenebismaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3278-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-4-Phenylenedimaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3278-31-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-4-Phenylenedimaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-p-phenylenedimaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-4-PHENYLENEDIMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEC7P1E6J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactions of N,n 1,4 Phenylenedimaleimide

Established Synthetic Routes for N,N'-1,4-Phenylenedimaleimide

The conversion of N,N'-1,4-phenylenedimaleamic acid to N,N'-1,4-Phenylenedimaleimide is fundamentally a dehydration reaction. The methodologies to achieve this cyclization vary in terms of solvents, catalysts, and dehydrating agents, each influencing the reaction's efficiency, cost, and environmental impact.

The most common synthetic pathway involves the chemical dehydration of the precursor, N,N'-dimaleamic acid. This process can be accomplished through several methods, primarily differing by the reaction medium and the agents used to facilitate the removal of water and promote ring closure.

The choice of solvent is critical as it affects the solubility of the reactants and the reaction conditions.

N,N'-Dimethylformamide (DMF): This is a strong polar solvent in which the intermediate, N,N'-m-phenylene bismaleimide (B1667444) acid, is soluble, allowing the reaction to proceed in a homogeneous phase. google.com While this facilitates the reaction, DMF is associated with high cost and toxicity, making its use less desirable from an environmental and safety standpoint. google.com The product quality can also be unstable when using this method. google.comgoogle.com

Acetone (B3395972): Acetone serves as another solvent for this synthesis. google.com In some refined procedures, acetone is used specifically to dissolve one of the initial reactants, m-phenylenediamine, while another solvent like acetic acid is used for maleic anhydride (B1165640). google.com This approach aims to optimize the reaction conditions and improve yield and purity.

To facilitate the cyclodehydration reaction, a catalyst is often employed. Anhydrous sodium acetate (B1210297) is a commonly used catalyst in this process. google.comsemanticscholar.org It works in conjunction with a dehydrating agent, such as acetic anhydride, to promote the efficient formation of the imide ring. semanticscholar.orgresearchgate.net The rate of the dehydration reaction can be significantly influenced by the concentration of the catalyst. researchgate.net

The crucial step of ring closure is achieved through the action of a powerful dehydrating agent.

Acetic Anhydride: Acetic anhydride is a classic and effective reagent for the cyclization of the maleamic acid intermediate. google.comsemanticscholar.orgresearchgate.net It is typically used in excess to drive the reaction to completion. The reaction is often performed at elevated temperatures, although care must be taken to control the temperature to prevent side reactions and degradation, which can lower the yield. semanticscholar.org The combination of acetic anhydride and catalytic sodium acetate is a well-established method for synthesizing N-substituted maleimides. semanticscholar.orgresearchgate.net

The following table summarizes the various established synthetic approaches for the dehydration step.

| Method | Solvent | Catalyst | Dehydrating Agent | Key Characteristics |

| DMF Method | N,N'-Dimethylformamide | Sodium Acetate | Acetic Anhydride | Homogeneous reaction; High cost and toxicity of solvent. google.comgoogle.com |

| Acetone Method | Acetone / Acetic Acid | Sodium Acetate | Acetic Anhydride | Lower toxicity than DMF; Often used in a dual-solvent system. google.com |

| Ethyl Acetate Method | Ethyl Acetate | Phase Transfer Catalyst | Acetic Anhydride | Reduced cost, energy consumption, and pollution. google.com |

Research into the synthesis of N,N'-1,4-Phenylenedimaleimide continues to evolve, with a significant push towards more sustainable and efficient methodologies.

The principles of green chemistry are increasingly being applied to the synthesis of maleimides to minimize environmental impact and improve safety. researchgate.net Key areas of focus include:

Safer Solvents: A primary goal is the replacement of hazardous solvents like DMF with greener alternatives such as ethyl acetate or acetic acid. google.comgoogle.com Acetic acid is particularly advantageous as it can be generated as a by-product of the dehydration reaction with acetic anhydride and subsequently recycled, reducing waste and production costs. google.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. semanticscholar.org

Energy Efficiency: Developing methods that proceed at lower temperatures and with shorter reaction times contributes to a more energy-efficient process. semanticscholar.org For instance, modifications to the classic acetic anhydride/sodium acetate method have allowed for similar yields at lower temperatures. semanticscholar.org

The following table outlines a comparison of traditional versus greener approaches.

| Principle | Traditional Approach | Green Chemistry Approach | Benefit |

| Solvent Choice | N,N'-Dimethylformamide (DMF) google.com | Ethyl Acetate, Acetic Acid google.comgoogle.com | Reduced toxicity, lower cost, potential for recycling. |

| Waste Reduction | Use of toxic solvents requiring disposal. | Recycling of solvents like acetic acid. google.com | Lower environmental impact and production cost. |

| Energy Consumption | Higher reaction temperatures may be required. | Optimization for lower temperatures (e.g., 60-70°C). semanticscholar.org | Reduced energy costs and safer operating conditions. |

Alternative and Novel Synthetic Approaches

Reaction Mechanisms and Kinetics of N,N'-1,4-Phenylenedimaleimide

N,N'-1,4-Phenylenedimaleimide is a versatile compound that participates in a variety of chemical reactions, primarily owing to the reactivity of its two maleimide (B117702) groups. These reactions are fundamental to its application in polymer chemistry, materials science, and bioconjugation. The key reaction pathways include radical polymerization, Diels-Alder cycloaddition, and nucleophilic addition reactions.

Radical Polymerization Mechanisms Involving Maleimide Moieties

The maleimide moieties of N,N'-1,4-Phenylenedimaleimide can undergo radical polymerization to form highly crosslinked, three-dimensional polymer networks. kpi.ua This process is a type of chain-growth polymerization that involves the characteristic steps of initiation, propagation, and termination. uvebtech.comnih.gov

The polymerization is typically initiated by the decomposition of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation. libretexts.orgresearchgate.net This generates free radicals that attack the electron-deficient carbon-carbon double bond of a maleimide group, leading to the formation of a new radical species. youtube.com This new radical then propagates by adding to the maleimide group of another monomer molecule, extending the polymer chain. youtube.comstanford.edu

The rate of radical polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. uvebtech.comyoutube.com The kinetics of the reaction can be described by the general rate equation for radical polymerization, where the rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration. uvebtech.com

Termination of the growing polymer chains can occur through two primary mechanisms: combination (coupling) or disproportionation. stanford.edu In combination, two growing polymer chains react to form a single, longer chain. In disproportionation, a hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end. The high temperatures, often exceeding 200°C, required for this crosslinking reaction can lead to the formation of highly crosslinked and consequently brittle materials. kpi.ua

Diels-Alder Cycloaddition Reactions with N,N'-1,4-Phenylenedimaleimide

N,N'-1,4-Phenylenedimaleimide is an excellent dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the maleimide rings. researchgate.net This [4+2] cycloaddition reaction is a powerful tool for forming six-membered rings and has been widely utilized in the development of thermoreversible materials and for polymer modification. rsc.orgmdpi.com

N,N'-1,4-Phenylenedimaleimide readily reacts with conjugated dienes like cyclopentadiene and furan. researchgate.netnih.gov The reaction with furan derivatives is particularly notable as it forms the basis for self-healing polymers. researchgate.net The Diels-Alder adducts can be formed at moderate temperatures, and the reverse reaction, known as the retro-Diels-Alder reaction, can be triggered at higher temperatures, allowing for the material to be "healed". rsc.orgmdpi.com

The reaction typically produces a mixture of endo and exo diastereomers. rsc.org The ratio of these isomers is dependent on the reaction conditions and the specific diene and dienophile used. researchgate.netrsc.org For instance, the reaction of N-phenylmaleimide with furan derivatives often favors the formation of the endo adduct under kinetic control. rsc.org

Below is a table summarizing the reaction conditions for the Diels-Alder reaction between N-phenylmaleimide derivatives and various dienes.

The kinetics of the Diels-Alder reaction involving N,N'-1,4-Phenylenedimaleimide are significantly influenced by both solvent and temperature. The choice of solvent can affect the rate of the reaction, with polar solvents often accelerating the reaction. nih.gov

Temperature plays a crucial role in the Diels-Alder equilibrium. rsc.org While higher temperatures generally increase the rate of the forward reaction, they also favor the retro-Diels-Alder reaction. rsc.orgmdpi.com This temperature-dependent reversibility is a key feature exploited in the design of thermally responsive materials. For the furan/maleimide system, the forward reaction typically occurs at lower temperatures, while the retro-Diels-Alder reaction is favored at elevated temperatures. mdpi.com The cyclo-reversion temperature can vary depending on the specific substituents on the furan and maleimide components. rsc.org

The following table provides kinetic data for the Diels-Alder reaction of N-phenylmaleimide with 2,5-dimethylfuran, illustrating the effect of solvent and temperature.

Nucleophilic Addition Reactions to Maleimide Double Bonds

The electron-deficient carbon-carbon double bond in the maleimide rings of N,N'-1,4-Phenylenedimaleimide is susceptible to nucleophilic attack, most notably through a Michael-type addition. researchgate.netnih.gov This reaction is highly efficient and forms the basis of "click" chemistry applications, particularly with thiol nucleophiles. vectorlabs.com

The reaction between a thiol (sulfhydryl) group and a maleimide is a prominent example of a "click" reaction, characterized by its high efficiency, selectivity, and mild reaction conditions. researchgate.netvectorlabs.com This reaction, also known as the thiol-Michael addition, proceeds rapidly at or near physiological pH to form a stable thioether bond. vectorlabs.com

The mechanism of the thiol-maleimide reaction can be influenced by the choice of solvent and initiator, potentially proceeding through a base-initiated, nucleophile-initiated, or ion pair-initiated pathway. researchgate.netrsc.org The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. vectorlabs.com At pH values above 7.5, competitive reactions with primary amines can occur. vectorlabs.com

Table of Compounds

Amine-Maleimide Adduct Formation

The reaction between the maleimide groups of N,N'-1,4-Phenylenedimaleimide and primary or secondary amines is a key process for forming stable adducts. This reaction proceeds via a nucleophilic Michael addition mechanism, where the amine attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. researchgate.net This process is of significant interest for applications such as the immobilization of biomolecules and surface functionalization. researchgate.net

The reaction's specificity and rate are highly dependent on the pH of the medium. While the thiol-maleimide reaction is significantly faster and more selective for thiols at a neutral pH range of 6.5 to 7.5, the amine-maleimide reaction can also occur. researchgate.netaxispharm.com Above pH 7.5, the reaction with amines becomes more competitive. researchgate.net Research on the reaction of N-phenyl maleimide with silica surfaces modified with (aminopropyl)triethoxysilane (APTES) confirmed that the primary reaction pathway is the amine's nucleophilic attack on the olefinic bond of the imide. researchgate.net However, this study also noted a slower, secondary reaction where the amine attacks the imide carbonyl groups, leading to the formation of amide linkages. researchgate.net

In the context of bioconjugation, when a maleimide reacts with a peptide or protein through an N-terminal cysteine, the proximate N-terminal amino group can induce a rearrangement of the initial succinimidyl thioether adduct. nih.govyoutube.com This intramolecular transcyclization can lead to the formation of a six-membered thiazine ring, a side reaction that is influenced by pH, the adjacent amino acid sequence, and the structure of the maleimide itself. nih.govyoutube.com This rearrangement is accelerated at higher pH values and can be suppressed by performing the conjugation under acidic conditions. nih.govyoutube.com

Table 1: Factors Influencing Amine-Maleimide Reactions

| Factor | Influence on Reaction | Research Finding |

| pH | Determines the reactivity and selectivity of amines versus other nucleophiles like thiols. | The reaction of maleimides is highly selective for thiols between pH 6.5 and 7.5; reactivity with amines increases at higher pH. researchgate.net |

| Nucleophile | Primary and secondary amines can react via Michael addition. | The reaction proceeds via amine attack at the imide's olefinic bond. researchgate.net |

| Reaction Time | Can influence the formation of secondary products. | A slower secondary process involving amine attack on imide carbonyls to form amides has been observed over extended periods (e.g., 10 hours). researchgate.net |

| Adduct Stability | The resulting adduct can undergo rearrangement, especially in peptides. | N-terminal amine groups can induce a rearrangement of the succinimidyl thioether to a more stable six-membered thiazine structure. nih.gov |

Photochemical Reactions of N,N'-1,4-Phenylenedimaleimide

N,N'-1,4-Phenylenedimaleimide, as an N-aryl maleimide, can participate in various photochemical reactions, most notably [2+2] cycloadditions. nih.govnih.gov These reactions are typically initiated by the absorption of light, which promotes the maleimide to an electronically excited state. Unlike thermal reactions, these photochemical transformations can lead to the formation of cyclobutane rings. nih.gov

A significant distinction exists in the photochemical reactivity of N-aryl maleimides compared to N-alkyl maleimides. nih.govresearchgate.net N-alkyl maleimides can often be directly excited by UV light (e.g., 370 nm) to their triplet excited state, which then reacts with an alkene without the need for an external catalyst. nih.govnih.gov In contrast, for N-aryl maleimides like N,N'-1,4-Phenylenedimaleimide, direct irradiation is often insufficient to promote the reaction. nih.govresearchgate.net To achieve the desired [2+2] cycloaddition, the generation of the maleimide's triplet state typically requires the use of a photosensitizer. nih.gov Thioxanthone has been identified as an effective photosensitizer for this purpose, enabling the reaction to proceed efficiently under visible light irradiation (e.g., 440 nm). nih.govresearchgate.net

These photochemical cycloadditions provide a valuable method for synthesizing complex molecular architectures that are otherwise difficult to access. nih.gov The reaction can be intermolecular, involving two different alkene partners, or can occur as a photodimerization between two maleimide molecules. nih.gov The development of optimized protocols for N-aryl maleimides has expanded the applicability of these light-promoted organic transformations. nih.govresearchgate.net

Table 2: Optimized Conditions for Photochemical [2+2] Cycloaddition of Maleimides

| Maleimide Type | Irradiation Wavelength | Photosensitizer Requirement | Typical Outcome |

| N-Alkyl Maleimide | 370 nm (UV) | Not required (self-excitation) | High yields of cyclobutane adducts. nih.govresearchgate.net |

| N-Aryl Maleimide | 440 nm (Visible) | Required (e.g., Thioxanthone) | Successful formation of cyclobutane adducts. nih.govresearchgate.net |

Functionalization Strategies of N,N'-1,4-Phenylenedimaleimide

Derivatization for Specific Applications

N,N'-1,4-Phenylenedimaleimide serves as a versatile homobifunctional crosslinking agent, enabling the derivatization and functionalization of various molecules and materials for specific applications. chemicalbook.comscbt.com Its two maleimide groups are highly reactive toward sulfhydryl (thiol) groups, making it particularly useful in biochemistry and materials science. chemicalbook.comchemicalbook.com

A primary application is in protein chemistry, where it is used to crosslink protein subunits. chemicalbook.comscbt.com By reacting with cysteine residues on different polypeptide chains or within the same chain, it can stabilize protein structures or be used to study protein-protein interactions. This reactivity is also central to its use in bioconjugation for creating advanced therapeutics. axispharm.com For instance, maleimide-based linkers are employed in the construction of antibody-drug conjugates (ADCs), where they attach cytotoxic drugs to antibodies for targeted cancer therapy. axispharm.com

In polymer science, N,N'-1,4-Phenylenedimaleimide is utilized as a crosslinking agent to produce thermoset polymers with high thermal stability. wikipedia.org It can be copolymerized with various vinyl monomers, such as methyl methacrylate (MMA) or acrylic acid (AA), to synthesize polymers with tailored physical, mechanical, and chemical properties. uctm.edukpi.ua The incorporation of the maleimide moiety enhances the thermal stability of the resulting copolymers. uctm.edu These materials find use in high-performance applications, including as heat-resistant engineering plastics and in composites for the aerospace industry. wikipedia.orguctm.edu

Table 3: Applications of N,N'-1,4-Phenylenedimaleimide in Derivatization

| Application Area | Functionalization Strategy | Target Molecule/Material | Resulting Product/Use |

| Biochemistry | Crosslinking via thiol-maleimide reaction | Proteins with cysteine residues | Stabilized protein complexes, study of protein interactions. chemicalbook.comscbt.com |

| Pharmaceuticals | Conjugation via thiol-maleimide reaction | Antibodies and cytotoxic drugs | Antibody-Drug Conjugates (ADCs) for targeted therapy. axispharm.com |

| Polymer Chemistry | Copolymerization | Vinyl monomers (e.g., MMA, Styrene) | Thermally stable copolymers, high-performance plastics. wikipedia.orguctm.edu |

| Rubber Technology | Crosslinking of polymer chains | Rubber chains with reactive groups | Reinforced rubber for applications like tires. wikipedia.org |

Post-Polymerization Modification Techniques

Post-polymerization modification is a powerful strategy for introducing specific functionalities into existing polymer chains without altering the polymer backbone. rsc.org This approach allows for the synthesis of a library of functional polymers from a single, well-defined precursor polymer. nih.gov N,N'-1,4-Phenylenedimaleimide can be employed in such modifications to crosslink pre-formed polymers, thereby enhancing their mechanical and thermal properties.

This technique is particularly effective for polymers that possess pendant functional groups capable of reacting with maleimides, such as thiols or amines. For example, a polymer synthesized with pendant thiol groups can be readily crosslinked by adding N,N'-1,4-Phenylenedimaleimide. The bismaleimide acts as a bridge, forming stable thiosuccinimide bonds between different polymer chains. axispharm.com This method is advantageous because the thiol-ene reaction is highly efficient and can be initiated under mild conditions, often with UV light, which minimizes degradation of the polymer backbone. wiley-vch.de

Another approach involves the reactive grafting of maleimides onto polymer backbones that may not initially have reactive groups. For instance, polypropylene (B1209903) can be functionalized by melt reactive extrusion in the presence of a radical initiator and a maleimide derivative. researchgate.net While this example uses a different maleimide, the principle can be extended to using N,N'-1,4-Phenylenedimaleimide to crosslink polymer chains that have been previously functionalized with suitable reactive sites. The ability to modify polymers after their synthesis provides a versatile route to advanced materials with precisely controlled network structures and properties. ijpsm.com

Table 4: Post-Polymerization Modification Using Bismaleimides

| Polymer Type | Reactive Group on Polymer | Modification Reaction | Resulting Structure |

| Thiol-functionalized polymers | Pendant -SH groups | Thiol-ene addition | Crosslinked network via thiosuccinimide linkages. wiley-vch.de |

| Amine-functionalized polymers | Pendant -NH2 or -NHR groups | Michael addition | Crosslinked network via amine-maleimide adducts. researchgate.net |

| Polypropylene (PP) | C-H bonds on backbone | Radical grafting of maleimide moieties* | Functionalized PP backbone capable of further reactions. researchgate.net |

*Note: This typically involves grafting a mono-maleimide first, followed by potential crosslinking reactions.

Polymerization and Crosslinking Chemistry of N,n 1,4 Phenylenedimaleimide

N,N'-1,4-Phenylenedimaleimide as a Crosslinking Agent

N,N'-1,4-Phenylenedimaleimide serves as a highly effective crosslinking agent, a short, sulfhydryl-reactive homobifunctional reagent that enhances the properties of polymers by creating a three-dimensional network structure. nih.govchemicalbook.com Its reactivity stems from the two maleimide (B117702) groups attached to a central phenylene ring, which can participate in various polymerization and addition reactions. cymitquimica.com This crosslinking ability is harnessed in both thermosetting resins and elastomers to improve thermal stability, mechanical strength, and chemical resistance. cymitquimica.comcymitquimica.com

Crosslinking in Elastomers and Rubbers

N,N'-1,4-Phenylenedimaleimide is also a versatile additive in the rubber industry, where it is employed to crosslink various elastomers. yangchentech.com It can be used with a range of rubbers, including natural rubber (NR), neoprene, chlorosulfonated polyethylene (B3416737) rubber, styrene-butadiene rubber (SBR), nitrile rubber (NBR), and silicone rubber. yangchentech.commade-in-china.com The crosslinking process, often referred to as vulcanization, transforms the linear rubber macromolecules into a durable, elastic network.

N,N'-1,4-Phenylenedimaleimide can act as a sulfur-free vulcanizing agent. yangchentech.comyangchentech.com This is particularly advantageous in applications where the presence of sulfur is undesirable, such as in contact with copper components where sulfur can cause blackening due to the formation of copper sulfide (B99878). yangchentech.comyangchentech.com In sulfur-free systems, the maleimide groups can react directly with the rubber chains, often through an "ene" reaction or other addition mechanisms, to form stable carbon-carbon crosslinks. epa.govresearchgate.net This method of vulcanization imparts excellent heat resistance and low compression set to the rubber products. yangchentech.com

N,N'-1,4-Phenylenedimaleimide is frequently used as a coagent to improve crosslinking efficiency and the final properties of the vulcanized rubber. queensu.cagoogle.com As a coagent in peroxide cures, it increases the crosslink density and can help mitigate issues like polymer chain scission. mdpi.com In sulfur vulcanization systems, it can act as an anti-reversion agent, preventing the breakdown of polysulfidic crosslinks at high temperatures and thereby improving heat resistance and aging properties. made-in-china.comepa.gov It also functions as an accelerator in some systems, working alongside primary accelerators to increase the rate of vulcanization. google.comvagmichemicals.com

The following table summarizes the function of N,N'-1,4-Phenylenedimaleimide in different rubber systems.

| Rubber System | Function of N,N'-1,4-Phenylenedimaleimide | Reference |

| Natural Rubber (with sulfur) | Prevents vulcanization reversion, improves heat resistance, reduces heat generation, and enhances adhesion to cords. | yangchentech.com |

| Peroxide Systems | Acts as a co-vulcanizing agent to enhance cross-linking and heat resistance. | yangchentech.com |

| General and Special Rubbers | Can be used as an anti-scorch agent and tackifier. | yangchentech.com |

| Cable Rubber | Used as a non-sulfur vulcanizing agent to prevent copper sulfide formation. | yangchentech.com |

Crosslinking Density and Network Formation

The extent of crosslinking, or crosslink density, is a critical parameter that dictates the final properties of the polymer. The introduction of N,N'-1,4-Phenylenedimaleimide into a polymer matrix significantly influences the formation of the crosslinked network and its density. allenpress.com

In elastomers, a higher crosslink density generally leads to increased modulus, hardness, and resistance to swelling and compression set, but may reduce elongation at break. iupac.org The use of N,N'-1,4-Phenylenedimaleimide, particularly as a coagent in peroxide cures, has been shown to effectively increase the crosslink density. mdpi.comallenpress.com For instance, studies on chlorobutyl rubber have demonstrated a substantial increase in crosslink density with the addition of a bismaleimide (B1667444), which correlated with improved mechanical properties. allenpress.com

The formation of the network involves the chemical reaction of the maleimide groups with the polymer chains. In peroxide systems, this is a free-radical mediated process. mdpi.com In sulfur-free vulcanization of diene rubbers, it can proceed via an Alder-ene reaction. epa.govkglmeridian.com The rigid phenylene spacer between the two maleimide groups in N,N'-1,4-Phenylenedimaleimide helps to create short, stiff crosslinks, which contributes to the thermal stability of the resulting network.

The following table presents data on the effect of a bismaleimide on the crosslink density of chlorobutyl rubber (CIIR).

| BMDM Content (phr) | Crosslink Density Increase (%) |

| 1 | ~109 |

| 3 | ~250 |

| 5 | ~380 |

Data adapted from a study on 4,4′-bis(maleimido)diphenyl methane (B114726) (BMDM) in accelerated sulfur cured chlorobutyl rubber. allenpress.com

Polymer Matrix Systems Incorporating N,N'-1,4-Phenylenedimaleimide

N,N'-1,4-Phenylenedimaleimide is utilized to modify and enhance a wide array of polymer systems. Its high melting point of over 300°C and excellent thermal stability make it a suitable additive for high-performance applications. chemimpex.comsigmaaldrich.com

N,N'-1,4-Phenylenedimaleimide is employed as a curing agent or hardener in epoxy resin formulations. chemimpex.comcymitquimica.comcymitquimica.com When incorporated into an epoxy matrix, it significantly enhances performance characteristics such as thermal stability, chemical resistance, and mechanical strength. chemimpex.comcymitquimica.com The maleimide groups can react with nucleophiles, such as the secondary hydroxyl groups formed during the primary epoxy-amine reaction, leading to a denser crosslink network. This modification is particularly valuable in creating advanced materials for demanding sectors like aerospace, automotive, and electronics. chemimpex.comcymitquimica.com

In some modifications, copolymers containing maleimide derivatives, such as N-phenylmaleimide (PMI), are blended with epoxy resins. For instance, N-phenylmaleimide-styrene (PMS) copolymers have been used to improve the toughness of bisphenol-A diglycidyl ether (DGEBA) epoxy resins cured with p,p'-diaminodiphenyl sulphone (DDS). cnrs.fr The addition of these copolymers can increase the fracture toughness (Klc) by over 100% while maintaining or even increasing the glass transition temperature (Tg), indicating improved thermal stability alongside enhanced toughness. cnrs.fr The morphology of these modified resins often shows phase separation, which is crucial for the toughening mechanism. cnrs.fr

Table 1: Effect of N-Phenylmaleimide-Styrene (PMS) Copolymer on Epoxy Resin Properties

| PMS Content (wt%) | Fracture Toughness (Klc) Increase | Glass Transition Temperature (Tg) | Morphology |

|---|---|---|---|

| Up to 7% | --- | Equal to or higher than parent epoxy | Two-phase, copolymer-rich dispersed particles |

| 8% | --- | Equal to or higher than parent epoxy | Tendency toward co-continuous phases |

| 10% | 130% | Equal to or higher than parent epoxy | --- |

Data sourced from research on N-phenylmaleimide-styrene copolymers in DDS-cured DGEBA epoxy resins. cnrs.fr

As a bismaleimide (BMI) itself, N,N'-1,4-Phenylenedimaleimide is a fundamental component in the synthesis of high-performance polyimides and BMI resins. epo.org Polyimides are known for their exceptional thermal stability and mechanical properties. kpi.uavt.edu The synthesis of polyimides typically involves a two-step process where a dianhydride reacts with a diamine to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. kpi.uavt.edukoreascience.kr

In BMI resin systems, p-PDM can act as a monomer or comonomer, undergoing polymerization with other monomers like o,o'-diallyl bisphenol A or reacting with nucleophiles such as diamines via Michael addition. cnrs.frechemi.com This forms a crosslinked network structure that provides the resin with high thermal stability. echemi.com The modification of BMI resins with other polymers, such as N-phenylmaleimide-styrene copolymers, has been shown to increase fracture toughness. cnrs.fr The inclusion of even small weight percentages of such copolymers can lead to significant improvements in mechanical performance, albeit sometimes with a slight reduction in flexural strength. cnrs.fr

Table 2: Influence of N-Phenylmaleimide-Styrene (PMS) Copolymer on Bismaleimide Resin

| PMS Content (wt%) | Fracture Toughness (Klc) Increase | Glass Transition Temperature (Tg) | Flexural Strength |

|---|---|---|---|

| 5% | 50% | Equal to or slightly less than unmodified resin | Medium decrease |

Data based on modification of a bis(4-maleimidediphenyl) methane and o,o'-diallyl bisphenol A system. cnrs.fr

In the field of polyurethane-urea (PUU) elastomers, N,N'-m-phenylene dimaleimide (a structural isomer of p-PDM, often referred to as HVA-2) is used as an effective crosslinking agent. hep.com.cnresearchgate.netscience.govresearchgate.net When used in conjunction with an initiator like dicumyl peroxide (DCP), it facilitates the formation of a crosslinked network within the elastomer matrix. hep.com.cnresearchgate.netscience.govresearchgate.net This process transforms the thermoplastic PUU into a thermosetting material, which eliminates the softening point and significantly improves thermal stability and high-temperature mechanical properties. researchgate.netresearchgate.net

Research has shown that the addition of HVA-2 improves the thermal stability of PUU elastomers compared to their linear counterparts. hep.com.cnresearchgate.netscience.gov The optimal concentration of the crosslinking agent is crucial; for example, in one study, the best mechanical properties were achieved at a 1.5% HVA-2 content. hep.com.cnresearchgate.netscience.govresearchgate.net The crosslinking process also affects the dynamic mechanical properties, leading to a decrease in the loss factor (tan δ), which indicates a more elastic and less energy-dissipating material. hep.com.cnscience.gov

Table 3: Properties of Polyurethane-Urea (PUU) Elastomers with HVA-2 Crosslinker

| Property | Observation | Source |

|---|---|---|

| Thermal Stability | Markedly improved compared to linear PUU | hep.com.cnresearchgate.netscience.gov |

| Softening Point | Disappears; material becomes thermosetting | researchgate.netresearchgate.net |

| Mechanical Properties | Optimal performance at 1.5% HVA-2 content | hep.com.cnscience.govresearchgate.net |

N,N'-m-phenylene dimaleimide (HVA-2) also functions as a grafting agent and crosslinking co-agent in polyethylene (PE) and crosslinked polyethylene (XLPE). mdpi.compergan.com In the production of XLPE for applications like cable insulation, peroxide-initiated crosslinking is a common method. mdpi.compergan.com The addition of a co-agent like HVA-2 can promote the crosslinking reaction. mdpi.com

When grafted onto XLPE, HVA-2 introduces polar groups (carbonyl and amine groups) into the non-polar polyethylene matrix. mdpi.com This modification can significantly reduce the accumulation of space charges and lower the DC conduction current density, which are beneficial for high-voltage direct current (HVDC) cable insulation. mdpi.com The polar groups are believed to introduce deep traps that capture and scatter charge carriers. mdpi.com However, the grafting and increased crosslinking can also lead to decreased and more inhomogeneous crystallinity, which may have a negative effect on the DC breakdown strength. mdpi.com

In polymer blends and composites, N,N'-m-phenylene dimaleimide (often referred to as BMI or DMI in literature) acts as a reactive modifier or compatibilizer. researchgate.netresearchgate.netchemicalpapers.com Its role is particularly significant in composites of non-polar polymers like polypropylene (B1209903) (PP) with polar inorganic fillers such as magnesium hydroxide (B78521) (Mg(OH)₂). researchgate.netresearchgate.netchemicalpapers.comsciepub.com Magnesium hydroxide is used as a flame retardant, and improving its dispersion and adhesion within the polymer matrix is key to enhancing the composite's properties. researchgate.netnih.gov

The bismaleimide interacts with both the filler and the polymer matrix. researchgate.net It can form bonds with the magnesium hydroxide surface and react with the polypropylene matrix via the addition of PP macro-radicals, which are generated during thermo-mechanical processing. researchgate.net This creates a stronger interphase between the filler and the matrix, leading to a significant improvement in the composite's toughness and other mechanical properties. researchgate.netresearchgate.net This compatibilization effect helps to overcome the poor adhesion that typically exists between the hydrophilic filler and the hydrophobic polymer. researchgate.net

Mechanisms of Crosslinking and Network Development

The crosslinking ability of N,N'-1,4-Phenylenedimaleimide stems from the high reactivity of the carbon-carbon double bonds within its two maleimide rings. The primary mechanisms involved are free-radical polymerization and Michael addition reactions. mdpi.commasterorganicchemistry.com

Free-Radical Polymerization: In the presence of a free-radical initiator (like a peroxide) and heat, the double bonds of the maleimide groups can open and react with polymer chains or other maleimide molecules. fujifilm.com In systems like polyethylene or elastomers, the initiator abstracts a hydrogen atom from the polymer backbone, creating a macro-radical. researchgate.net This macro-radical can then add across the maleimide's double bond. researchgate.net Since p-PDM is bifunctional, it can react with two different polymer chains, forming a stable crosslink. This process is fundamental to the vulcanization of various rubbers and the crosslinking of polyolefins. yangchentech.comyangchentech.com

Michael Addition: The electron-deficient double bond in the maleimide ring is a strong Michael acceptor. masterorganicchemistry.com It can react with nucleophiles (Michael donors) such as amines (-NH₂) or thiols (-SH) without the need for a catalyst, although the reaction can be accelerated. googleapis.comrsdjournal.orggoogleapis.com In polymer systems containing these functional groups, such as certain epoxy or polyurethane systems, p-PDM can form crosslinks via a Michael addition mechanism. epo.orgechemi.com For instance, a diamine can react with two p-PDM molecules, creating a linear chain extension, or a polyamine can react with multiple p-PDM molecules to build a three-dimensional network. This reaction is highly efficient and proceeds under relatively mild conditions. rsdjournal.org

The combination of these mechanisms allows for the development of a dense, three-dimensional network structure when p-PDM is incorporated into a polymer matrix. researchgate.net This network is responsible for the observed improvements in thermal stability, mechanical strength, and chemical resistance in the final cured material. nasa.gov

Free Radical Crosslinking

N,N'-1,4-Phenylenedimaleimide (PDM), like other bismaleimides, is a highly effective coagent in the free-radical crosslinking of various polymers. Its efficacy stems from the reactivity of its maleimide groups, which can readily participate in addition reactions. In the presence of free-radical initiators, such as peroxides, the carbon-carbon double bonds within the maleimide rings are activated. This activation facilitates the formation of crosslinks between polymer chains.

The primary mechanism involves the addition of polymer macroradicals to the maleimide double bond. This process can lead to the formation of a three-dimensional network structure. Studies on related maleimide systems, such as N,N'-m-phenylenedimaleimide (a structural isomer), have shown that C–H bond addition to yield N-aryl-2-alkylsuccinimide grafts is a predominant reaction pathway over maleimide homopolymerization. queensu.ca This grafting reaction effectively links polymer chains together through the bismaleimide molecule.

The crosslinking process is not limited to a single pathway. Bismaleimides can engage in alternating copolymerization with electron-rich monomers or polymer backbones. queensu.ca This tetra-functionality towards macroradicals allows them to efficiently "knit" dissimilar polymeric phases together, compensating for potential degradation and loss in molar mass during processing. researchgate.net This efficiency is a key reason why maleimide-based systems often provide superior crosslink densities compared to other types of coagents. queensu.ca

The general mechanism for free-radical crosslinking can be summarized in the following steps:

Initiation: Decomposition of a radical initiator (e.g., peroxide) at elevated temperatures to form primary radicals.

Abstraction: The primary radical abstracts a hydrogen atom from a polymer chain, creating a polymer macroradical.

Propagation/Crosslinking: The polymer macroradical adds across the double bond of one of the maleimide groups on the N,N'-1,4-Phenylenedimaleimide molecule. The resulting radical can then add to another polymer chain or another maleimide molecule, propagating the crosslinking process.

This sequence of reactions leads to a robust, three-dimensional network, significantly enhancing the thermomechanical properties of the base polymer.

Curing Kinetics and Rheological Behavior

The curing process of systems containing N,N'-1,4-Phenylenedimaleimide is characterized by specific kinetic and rheological changes that can be monitored to understand the network formation. Differential Scanning Calorimetry (DSC) is a common technique used to analyze the thermal curing features and determine kinetic parameters. koreascience.krresearchgate.net The curing reaction is highly exothermic, and the heat evolved is proportional to the extent of the reaction. core.ac.uk

Studies on similar bismaleimide systems reveal that the cure mechanism can be a complex combination of step-wise and chain polymerization reactions. researchgate.net For instance, in systems containing allyl groups, an "ene" addition reaction can occur between the allyl and maleimide groups. This is followed by the chain polymerization of the maleimide and the newly formed propenyl groups, which constitutes the main crosslinking reaction. researchgate.net The homopolymerization of maleimide groups can also occur, often autocatalytically, influenced by radicals generated from the decomposition of donor-acceptor pairs formed during the reaction. researchgate.net

Rheological analysis tracks the change in viscosity and modulus of the material as curing progresses. Initially, the viscosity of the polymer melt decreases with temperature. Once the crosslinking reaction initiates, there is a sharp increase in viscosity and the storage modulus (G') as the three-dimensional network builds up. The point at which the storage modulus surpasses the loss modulus (G'') is often defined as the gel point, indicating the transition from a liquid-like to a solid-like state. Rheological studies under isothermal conditions are used to investigate these properties. koreascience.kr The rheological behavior is critical, as it shows the transition of the material's state; below a critical temperature, a higher molecular weight is achieved due to bond formation, while above it, cleaved bonds can lead to lower molecular weight and increased fluidity. unina.it

Table 1: Rheological and Curing Characteristics of Maleimide Systems

| Property | Observation | Significance |

|---|---|---|

| Cure Onset Temperature | The temperature at which the exothermic curing reaction begins, detectable by DSC. koreascience.kr | Determines the processing window and initiation of crosslinking. |

| Peak Exotherm Temperature | The temperature at which the rate of curing reaction is at its maximum. researchgate.net | Indicates the point of highest reaction velocity. |

| Gel Time | The time required to reach the gel point, where the material transitions from liquid to a gel-like solid. | A key parameter in manufacturing processes like Resin Transfer Molding (RTM). |

| Storage Modulus (G') | Increases significantly during curing. | Reflects the buildup of the elastic network structure. |

| Viscosity | Shows a sharp increase at the onset of network formation. koreascience.kr | Indicates the transition to a solid, crosslinked state. |

Interfacial Structure Development in Composites

In polymer composites, N,N'-1,4-Phenylenedimaleimide plays a crucial role as an interfacial modifier or coupling agent, particularly in systems containing polyolefins and inorganic fillers like magnesium hydroxide. researchgate.net The effectiveness of the composite material often depends on the strength and nature of the interface between the polymer matrix and the filler. A weak interface can lead to poor stress transfer and diminished mechanical properties.

Bismaleimides enhance interfacial adhesion through reactive processing. During melt mixing, the maleimide compound can react with radical sites on both the polymer matrix and potentially on the surface of functionalized fillers. This creates covalent bonds that bridge the gap between the organic polymer and the inorganic filler, a process known as reactive compatibilization. researchgate.net

Research on polypropylene/magnesium hydroxide composites using the related N,N'-m-phenylenedimaleimide has demonstrated the development of an elastomeric interphase structure. researchgate.net This interphase, formed through the reactive processing involving the bismaleimide, confers excellent strength and toughness to the composite. In some cases, the tensile strength and elongation of a modified composite containing a high filler loading (e.g., 60% w/w) can exceed the yield stress and strain of the unfilled polymer matrix. researchgate.net The bismaleimide's ability to react with macroradicals helps to form a cohesive and robust interface that effectively transfers stress from the matrix to the filler, preventing premature failure.

Table 2: Effect of N,N'-m-phenylenedimaleimide (BMI) on Polypropylene/Mg(OH)₂ Composite Properties

| Composite Formulation | Tensile Strength | Elongation at Break | Key Finding |

|---|---|---|---|

| Unmodified PP/Mg(OH)₂ | Baseline | Baseline | Poor interfacial adhesion leads to lower performance. |

Control of Polymer Architecture and Morphology

Modern polymerization techniques offer precise control over polymer architecture, which in turn dictates the final properties of the material. umn.edumcpolymers.comnsf.gov N,N'-1,4-Phenylenedimaleimide can be utilized in advanced polymerization methods to create well-defined polymer structures.

One such method is Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. rsc.orgrsc.org By employing a bifunctional RAFT chain transfer agent (CTA) with N,N'-1,4-Phenylenedimaleimide as an A2-type monomer, a RAFT step-growth polymerization can be achieved. rsc.org This approach combines the user-friendly nature of RAFT with the backbone versatility of step-growth polymerization, allowing for the synthesis of polymers with controlled architecture. rsc.org This method is advantageous because N,N'-1,4-Phenylenedimaleimide is a commercially available and relatively inexpensive monomer. rsc.org The polymerization can be conducted in solvents like tetrachloroethane (TCE), where the monomer has suitable solubility. rsc.org

The architecture of polymers, such as their linearity, branching, or the inclusion of specific functional groups, has a profound impact on their properties. mcpolymers.comnsf.gov For instance, incorporating dynamic covalent bonds, such as those from furan-maleimide Diels-Alder reactions, into the polymer backbone allows for the creation of stimulus-responsive materials. rsc.org The primary chain length and crosslink density can be tuned to control the thermomechanical properties, such as the decrosslinking temperature and self-healing capabilities. rsc.org By controlling the polymer's primary architecture through techniques like RAFT, materials with tailored dynamic and mechanical responses can be designed. rsc.org

The choice of monomer and the way monomers are linked together define the polymer's structure, which can range from simple linear chains to more complex branched, star-shaped, or crosslinked network architectures. mcpolymers.com This control over molecular structure is fundamental to designing advanced materials for specific applications.

Advanced Materials Science Applications of N,n 1,4 Phenylenedimaleimide

High-Performance Polymers and Composites

N,N'-1,4-Phenylenedimaleimide serves as a key intermediate in the synthesis of a variety of high-performance polymers and composites. chemimpex.com Its incorporation into polymer structures enhances their mechanical properties and thermal endurance. chemimpex.com The compound's ability to form cross-linked networks significantly improves the durability and longevity of materials in demanding environments. chemimpex.com

Aerospace and Automotive Materials

In the aerospace and automotive industries, the demand for lightweight materials with exceptional strength and thermal stability is paramount. N,N'-1,4-Phenylenedimaleimide is utilized in the production of advanced composite materials for these sectors. cymitquimica.com Its incorporation into polymer matrices enhances the heat resistance and mechanical properties of components, making them suitable for applications where high performance is critical. chemimpex.comcymitquimica.com For instance, it is used in the manufacturing of structural components that must withstand extreme temperatures and mechanical stress. yangchentech.com

Electronic Devices and Electrical Insulation

The electronics industry relies on materials with excellent electrical insulation properties to ensure the reliability and safety of components. chemimpex.com N,N'-1,4-Phenylenedimaleimide is employed in the production of insulating materials that can withstand high temperatures. chemimpex.com Its inherent thermal stability and electrical insulation properties help protect electronic components from heat and electrical stress, thereby ensuring their proper functioning and longevity. yangchentech.comyangchentech.com This makes it a valuable material for manufacturing electrical connectors and other electronic components. yangchentech.com

Adhesives and Sealants

N,N'-1,4-Phenylenedimaleimide is a key ingredient in the formulation of high-performance adhesives and sealants. chemimpex.com Its presence enhances the bond strength, heat resistance, and chemical resistance of these materials. chemimpex.comyangchentech.com Adhesives containing this compound are used in demanding applications across various industries, including automotive assembly and construction, where strong and durable bonds are essential. cymitquimica.comyangchentech.com

Role in Enhancing Material Properties

The primary role of N,N'-1,4-Phenylenedimaleimide in materials science is to enhance the intrinsic properties of polymers and composites. Its unique chemical structure allows it to act as a cross-linking agent and a heat-resistant modifier, leading to significant improvements in material performance.

Thermal Stability and Heat Resistance

One of the most notable properties of N,N'-1,4-Phenylenedimaleimide is its ability to impart exceptional thermal stability and heat resistance to materials. chemimpex.comcymitquimica.com This compound is often used as a comonomer in the synthesis of engineering plastics like polyimides, significantly improving their ability to withstand high temperatures without degradation. yangchentech.com This makes materials containing N,N'-1,4-Phenylenedimaleimide suitable for use in high-temperature environments, such as in automotive parts and aerospace components. yangchentech.com The addition of this compound to polymer formulations can elevate the heat distortion temperature of the resulting material. yangchentech.com

| Property | Description |

| Melting Point | >300 °C chemimpex.com |

| Appearance | Off-white solid chemimpex.com |

| Molecular Formula | C14H8N2O4 chemimpex.com |

| Molecular Weight | 268.23 g/mol chemimpex.com |

| Application | Benefit of N,N'-1,4-Phenylenedimaleimide |

| Aerospace Composites | Enhanced thermal stability and mechanical strength. chemimpex.comcymitquimica.com |

| Automotive Parts | Improved heat resistance and durability. cymitquimica.comyangchentech.com |

| Electronic Insulators | High-temperature electrical insulation. chemimpex.comyangchentech.com |

| High-Strength Adhesives | Increased bond strength and heat resistance. chemimpex.comyangchentech.com |

| Protective Coatings | Improved durability and chemical resistance. chemimpex.comyangchentech.com |

Mechanical Properties (e.g., Tensile Strength, Modulus, Compression Distortion)

The incorporation of N,N'-1,4-Phenylenedimaleimide into polymer matrices, particularly in rubbers and plastics, leads to significant enhancements in their mechanical characteristics. When used as a vulcanizing agent or co-agent in rubber processing, it facilitates the formation of a robust cross-linked network. yangchentech.com This structural reinforcement results in improved tensile strength, tear resistance, and modulus of the vulcanized rubber. yangchentech.comyangchentech.comresearchgate.net The modulus, a measure of stiffness, is notably increased, which is a desirable attribute in many demanding applications. lookchem.comcymerchemicals.comcymerchemicals.com

In peroxide-cured systems, N,N'-1,4-Phenylenedimaleimide acts as an effective co-agent, synergistically improving the crosslink density of the network. pentasil.eu This leads to a better balance of physical properties, including higher tensile strengths and lower compression set. pentasil.eu The ability to tailor mechanical properties such as modulus allows manufacturers to customize materials for specific performance requirements, including traction and handling in tires. yangchentech.com Research has shown that even small additions of related maleimide (B117702) compounds can significantly elevate the heat distortion temperature and mechanical strength of resins like ABS, PVC, and PMMA. yangchentech.com

The table below summarizes the impact of N,N'-m-phenylenedimaleimide (a related isomer often used in similar applications) on the mechanical properties of rubber compounds.

| Mechanical Property | Enhancement with PDM Addition |

| Tensile Strength | Increased yangchentech.comresearchgate.net |

| Tear Resistance | Improved yangchentech.com |

| Modulus | Increased researchgate.netlookchem.comcymerchemicals.comcymerchemicals.com |

| Compression Set | Reduced/Improved pentasil.euyangchentech.com |

| Hardness | Increased researchgate.net |

This table illustrates the general effects observed with the addition of phenylenedimaleimide compounds to rubber formulations.

Durability and Longevity

The excellent thermal stability and chemical resistance imparted by N,N'-1,4-Phenylenedimaleimide contribute significantly to the durability and longevity of materials. chemimpex.com Its ability to form stable cross-linked networks enhances the material's resistance to degradation from heat, oxidation, and environmental factors. yangchentech.comchemimpex.com This is particularly crucial in applications exposed to harsh conditions, such as in the aerospace, automotive, and electronics industries. chemimpex.comcymitquimica.com

Anti-aging and Anti-fouling Properties

N,N'-1,4-Phenylenedimaleimide and its isomers are known to enhance the anti-aging properties of rubber compounds. lookchem.comcymerchemicals.comcymerchemicals.com By creating a more stable and robust cross-linked structure, it helps to prevent the degradation of the material over time due to exposure to heat and oxygen. yangchentech.com This results in longer-lasting performance and reliability of rubber products. yangchentech.com

Furthermore, related maleimide compounds have been recognized for their anti-fouling properties. yangchentech.comgoogleapis.com For instance, N-Phenylmaleimide exhibits biocidal activity and is used as an antifouling additive in marine coatings to repel underwater organisms. yangchentech.com While direct evidence for N,N'-1,4-Phenylenedimaleimide's anti-fouling properties in the provided search results is limited, the general characteristics of maleimide derivatives suggest potential in this area.

Electrical Insulation Properties

N,N'-1,4-Phenylenedimaleimide and its isomer, N,N'-m-phenylenedimaleimide, are utilized in the formulation of electrical insulation materials due to their excellent dielectric properties. yangchentech.comyangchentech.com These compounds possess high dielectric strength, which allows them to effectively prevent current leakage and arc formation, ensuring the safe operation of electrical equipment. yangchentech.comyangchentech.com

The high thermal stability and good mechanical properties of these maleimides further enhance their suitability for electrical insulation applications. yangchentech.com They are used in the insulation layers of cables, wires, motors, and transformers, where they not only provide excellent insulation but also improve the heat and corrosion resistance of the equipment, thereby extending its service life. yangchentech.comyangchentech.com They can also be blended or copolymerized to create composite insulation materials with superior properties. yangchentech.com

| Property | Contribution of PDM |

| Dielectric Strength | High yangchentech.com |

| Heat Resistance | Excellent yangchentech.com |

| Corrosion Resistance | Improved yangchentech.com |

| Mechanical Strength | High yangchentech.com |

This table highlights the key properties that make N,N'-m-phenylenedimaleimide a valuable component in electrical insulation materials.

Adhesion Enhancement (e.g., Rubber to Tire Cord, Adhesives)

It is also used in the formulation of high-strength adhesives. chemimpex.comnih.gov The compound's ability to form strong cross-links contributes to adhesives that exhibit high resistance to heat, moisture, and chemicals, making them suitable for applications in the construction and manufacturing industries. chemimpex.com The compatibility of N,N'-1,4-Phenylenedimaleimide with various substrates further enhances its utility in coatings and adhesives. chemimpex.com

N,N'-1,4-Phenylenedimaleimide in Biological and Biomedical Research

Beyond its applications in materials science, N,N'-1,4-Phenylenedimaleimide serves as a valuable tool in biological and biomedical research, primarily as a crosslinking agent for studying proteins.

Protein Crosslinking and Conformational Studies

N,N'-1,4-Phenylenedimaleimide is a short, sulfhydryl-reactive homobifunctional crosslinking reagent. chemicalbook.comchemicalbook.comguidechem.comchemdad.com This means it has two identical reactive groups (maleimides) that specifically react with sulfhydryl (thiol) groups found in cysteine residues of proteins. The rigid phenylene bridge spans a distance of 12-13 Å, allowing it to form covalent cross-links between cysteine residues that are in close proximity within a protein or between interacting proteins. rupress.org

This crosslinking capability is instrumental in studying protein structure and conformational changes. rupress.orgcore.ac.ukresearchgate.netacs.org By introducing cross-links, researchers can "freeze" proteins in specific conformations, allowing for the investigation of transient states or the stabilization of protein complexes. For example, it has been used to study the conformational dynamics of myosin subfragment-1 (S1), a key protein in muscle contraction, by cross-linking specific cysteine residues (SH1 and SH2). core.ac.ukresearchgate.net Similarly, it has been employed to probe the structure of the Tau protein, which is implicated in Alzheimer's disease. researchgate.net The use of N,N'-1,4-phenylenedimaleimide and its isomers, such as o-phenylenedimaleimide (oPDM), which has a shorter spanning distance, allows for the detailed mapping of distances between specific residues, providing insights into the protein's three-dimensional structure and how it changes in response to different conditions or the binding of other molecules. rupress.orgcore.ac.uk

Actin Polymerization and Structure Elucidation

The study of actin polymerization, a fundamental process in cell motility and structure, has been significantly advanced by the use of N,N'-1,4-Phenylenedimaleimide. This reagent has been instrumental in probing the oligomeric states of actin during its assembly into filaments. nih.gov

Research has shown that one of the initial steps in the polymerization of globular actin (G-actin) is the formation of a dimer. nih.gov The use of N,N'-1,4-Phenylenedimaleimide has allowed for the identification and characterization of two distinct dimer species: a "lower" dimer (LD) and an "upper" dimer (UD). nih.govnih.gov The LD forms rapidly at the beginning of polymerization and is characterized by an antiparallel arrangement of actin monomers. nih.govresearchgate.net As polymerization progresses, the amount of LD decreases while the concentration of UD, which is characteristic of the F-actin filament, increases. nih.govnih.gov

Further investigations have revealed that the LD is incompatible with the helical structure of the mature actin filament. nih.gov Isolated cross-linked LD does not polymerize, whereas isolated cross-linked UD can assemble into filaments. nih.gov This suggests that the initial formation of antiparallel dimers may be a regulatory step or a side reaction that must be overcome for efficient filament elongation. The transition from LD to UD is concurrent with filament formation, indicating a structural rearrangement is necessary for proper polymerization. nih.gov

N,N'-1,4-Phenylenedimaleimide has also been used to determine the specific residues involved in intermolecular cross-linking within the F-actin filament. Studies have shown that it cross-links Lysine-191 of one actin monomer to Cysteine-374 of an adjacent monomer, providing crucial distance constraints for modeling the structure of the actin filament. pnas.org

Table 1: Actin Dimers Identified Using N,N'-1,4-Phenylenedimaleimide

| Dimer Type | Apparent Molecular Mass (SDS-PAGE) | Monomer Orientation | Role in Polymerization |

|---|---|---|---|

| Lower Dimer (LD) | 86 kDa nih.govnih.gov | Antiparallel nih.govresearchgate.netnih.gov | Forms early, incompatible with filament elongation nih.gov |

| Upper Dimer (UD) | 115 kDa nih.gov | Parallel (within filament) | Characteristic of F-actin, promotes elongation nih.gov |

Myosin-Actin Interactions and ATPase Cycle Studies

N,N'-1,4-Phenylenedimaleimide has been a key reagent in dissecting the intricate interactions between myosin and actin, the molecular motors responsible for muscle contraction and other forms of cell motility. By cross-linking specific cysteine residues within the myosin head, researchers can trap the myosin in particular conformational states, allowing for detailed study of the ATPase cycle.

Modification of myosin subfragment-1 (S-1) with N,N'-1,4-Phenylenedimaleimide can create a state that mimics the weak-binding, pre-hydrolysis state of the cross-bridge cycle. annualreviews.orgnih.gov Specifically, cross-linking of the reactive SH1 and SH2 sulfhydryl groups (Cys-707 and Cys-697) in the presence of MgADP traps the nucleotide at the active site. scispace.com This modified myosin exhibits weak binding to actin, similar to the state of unmodified S-1 in the presence of ATP. nih.gov

These studies have provided significant insights into the structural changes that occur during the ATPase cycle. For instance, the binding of F-actin to S-1 has been shown to inhibit the cross-linking reaction between SH1 and SH2, suggesting that this region of the myosin head is part of the actin-binding interface. oup.com Furthermore, the rate of cross-linking of actin to different domains of the S-1 heavy chain is altered in the presence of nucleotides and upon modification with N,N'-1,4-Phenylenedimaleimide, providing further details on the topography of the acto-myosin interface throughout the cycle. nih.gov

The use of N,N'-1,4-Phenylenedimaleimide-modified myosin has also been crucial in in vitro motility assays. By mixing modified, "weakly-binding" myosin with unmodified, active myosin, researchers can study the cooperative effects between different myosin heads. ahajournals.org These experiments have demonstrated that the interaction between different isomyosins is not a simple load effect but a more dynamic process. ahajournals.org

Table 2: Effects of N,N'-1,4-Phenylenedimaleimide on Myosin-Actin Interactions

| Myosin State | Modification | Effect on Actin Binding | ATPase Cycle State Mimicked |

|---|---|---|---|

| S-1 | Cross-linking of SH1 and SH2 | Weak binding nih.gov | Pre-hydrolysis (weak-binding) state annualreviews.orgnih.gov |

| S-1 | Cross-linking of SH1 and SH2 in the presence of MgADP | Traps MgADP, weak binding scispace.com | MATP or MADP-Pi state scispace.com |

| Heavy Meromyosin | Cross-linking of SH1 and SH2 | Diminished effect on actin filament flexibility scispace.com | MATP or MADP-Pi state scispace.com |

Bifunctional Reagents in Biochemistry

As a bifunctional reagent, N,N'-1,4-Phenylenedimaleimide serves as a valuable molecular ruler to probe the proximity of specific residues in proteins and protein complexes. pnas.org Its defined length of approximately 12-13 Å allows for the determination of spatial relationships between reactive sulfhydryl groups. rupress.org

In the context of actin and myosin, this reagent has been used to cross-link Cysteine-374 of actin to specific cysteine residues on the myosin head, helping to map the interaction interface. capes.gov.br Beyond the cytoskeleton, N,N'-1,4-Phenylenedimaleimide has been employed in a variety of biochemical studies. For example, it has been used to investigate the proximity of cytoplasmic and periplasmic loops in the NhaA Na+/H+ antiporter of Escherichia coli and to identify functionally important cysteines in the alpha-subunit of transducin. ncats.io

The ability to create stable, covalently cross-linked complexes is a significant advantage of using N,N'-1,4-Phenylenedimaleimide. These cross-linked products can be isolated and further analyzed, providing a snapshot of a specific conformational state or protein-protein interaction. nih.govcapes.gov.br This has been particularly useful in studying transient intermediates in dynamic processes like actin polymerization and the myosin ATPase cycle. nih.govannualreviews.org

Characterization Techniques in N,n 1,4 Phenylenedimaleimide Research

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of N,N'-1,4-Phenylenedimaleimide. By interacting with electromagnetic radiation, these methods provide a detailed fingerprint of the molecule's functional groups and bonding arrangements.

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups present in N,N'-1,4-Phenylenedimaleimide. The infrared spectrum, typically recorded from a KBr wafer sample, reveals characteristic absorption bands corresponding to the vibrational modes of the molecule's bonds. nih.gov

The key functional groups of N,N'-1,4-Phenylenedimaleimide are the imide rings and the central phenylene group. The FTIR spectrum is characterized by strong absorptions from the carbonyl (C=O) groups of the maleimide (B117702) rings. Asymmetric and symmetric stretching vibrations of the imide carbonyl groups typically appear as two distinct bands. The C-N stretching vibrations of the imide ring also produce characteristic peaks. Furthermore, the aromatic C-H stretching and C=C stretching vibrations of the benzene (B151609) ring, as well as the vinylic C-H and C=C stretching of the maleimide rings, are readily identifiable. upi.edu The analysis of these peaks confirms the presence of the key structural features of the molecule. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for N,N'-1,4-Phenylenedimaleimide

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~1710 | C=O Asymmetric Stretch | Imide |

| ~1380 | C-N Stretch | Imide |

| ~3100 | C-H Stretch | Aromatic (Phenylene) & Vinylic (Maleimide) |

| ~1515 | C=C Stretch | Aromatic (Phenylene) |